2-amino-5-chloro-N-phenylbenzamide
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Overview
Description
2-amino-5-chloro-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Evaluation and Molecular Modeling
Benzanilide derivatives have shown significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. Notably, compounds synthesized from 2-amino-5-chloro-benzanilide displayed considerable selectivity and potency in these applications. Quantitative Structure–Activity Relationship (QSAR) studies further enhanced the understanding of these compounds, guiding the development of more effective cancer treatments (Tomorowicz et al., 2020).
Histone Deacetylase Inhibition
New benzamide derivatives, including those based on 2-amino-5-chloro-benzanilide, have been synthesized and evaluated for their inhibitory activity against histone deacetylase, a crucial enzyme in epigenetic regulation. These compounds have shown varying degrees of effectiveness, with some demonstrating significant potential for further therapeutic development (Suzuki et al., 1999).
Anticonvulsant Activity
Studies have shown that 2- and 3-aminobenzanilides, which include 2-amino-5-chloro-benzanilide, possess anticonvulsant properties. These compounds have been tested against seizures induced by various methods in mice, with some derivatives demonstrating effectiveness comparable to established anticonvulsant drugs (Clark et al., 1986).
Antiproliferative Activity
Certain 2-amino-5-chloro-benzanilide derivatives have been identified for their potential in inhibiting the proliferation of tumor cells. These compounds, through various synthetic pathways, have exhibited notable activity against different human tumor cell lines, underscoring their potential as antitumor agents (Sławiński & Gdaniec, 2005).
Mosquito Larvicidal Effects
Derivatives of 2-amino-5-chloro-benzanilide have been investigated for their effectiveness in controlling mosquito populations. Some of these compounds have shown promising results in both laboratory and field studies, indicating potential applications in mosquito control strategies (Schaefer et al., 1978).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with peroxisome proliferator-activated receptors (ppars), which play pivotal roles in regulating glucose and lipid metabolism as well as inflammation .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
It’s worth noting that similar compounds have been associated with changes in cellular metabolism and inflammatory responses .
Properties
IUPAC Name |
2-amino-5-chloro-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLEKQYSCBIDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166668 |
Source
|
Record name | Benzanilide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15949-49-2 |
Source
|
Record name | Benzanilide, 2-amino-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzanilide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.